molecular formula C23H22ClN3O3 B14335767 N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide CAS No. 98124-05-1

N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide

Katalognummer: B14335767
CAS-Nummer: 98124-05-1
Molekulargewicht: 423.9 g/mol
InChI-Schlüssel: PPZWTAUOIRQJHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrrole ring, a chlorophenyl group, and a methylbenzoyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine .

Wissenschaftliche Forschungsanwendungen

N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

98124-05-1

Molekularformel

C23H22ClN3O3

Molekulargewicht

423.9 g/mol

IUPAC-Name

N-[2-(3-chloroanilino)-2-oxoethyl]-2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide

InChI

InChI=1S/C23H22ClN3O3/c1-15-6-8-16(9-7-15)23(30)20-11-10-19(27(20)2)13-21(28)25-14-22(29)26-18-5-3-4-17(24)12-18/h3-12H,13-14H2,1-2H3,(H,25,28)(H,26,29)

InChI-Schlüssel

PPZWTAUOIRQJHB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)NC3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.